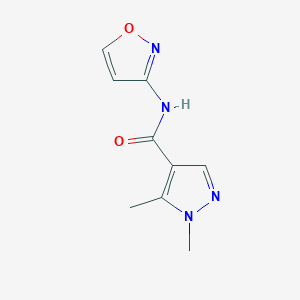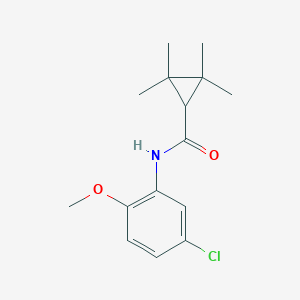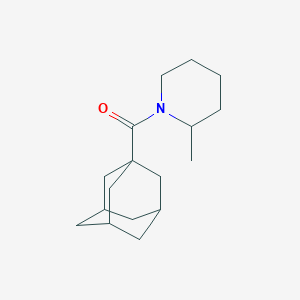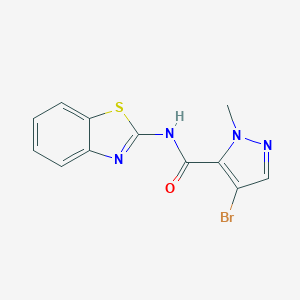
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as CTID, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. CTID is a small molecule that has been synthesized through a multi-step process, and its chemical structure has been characterized using various spectroscopic techniques.
作用機序
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves its interaction with various molecular targets in cells. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can bind to DNA and inhibit its replication, leading to cell death. Additionally, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can modulate the activity of enzymes involved in various cellular processes, such as protein synthesis and metabolism. The compound can also regulate the expression of genes involved in cell survival and death.
Biochemical and Physiological Effects
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to have several biochemical and physiological effects on cells and tissues. The compound can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can also reduce the production of reactive oxygen species and lipid peroxidation, which are involved in oxidative stress and inflammation. In addition, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can modulate the activity of neurotransmitters in the brain, leading to improved cognitive function.
実験室実験の利点と制限
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for specific molecular targets. The compound is also stable and can be easily synthesized in large quantities. However, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has some limitations, including its low solubility in water and potential toxicity at high concentrations. The compound may also exhibit off-target effects, leading to unintended physiological effects.
将来の方向性
There are several future directions for research on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, including its optimization as a therapeutic agent for various diseases. The compound can be modified to improve its pharmacokinetic properties, such as solubility and bioavailability. Additionally, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can be combined with other drugs to enhance its therapeutic efficacy. Future studies can also focus on the identification of new molecular targets for N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide and the elucidation of its mechanism of action. Overall, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has significant potential for the development of novel therapies for cancer, neurodegenerative diseases, and inflammation.
合成法
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves several steps, including the preparation of the starting materials, the cyclization of the thiadiazole ring, and the subsequent functionalization of the isoindoline ring. The process requires careful control of reaction conditions and purification steps to obtain a pure product. The yield of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can be improved by optimizing the reaction parameters, such as temperature, time, and reagent concentrations.
科学的研究の応用
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, neurodegenerative diseases, and inflammation. The compound exhibits potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
特性
製品名 |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide |
|---|---|
分子式 |
C18H18N4O3S |
分子量 |
370.4 g/mol |
IUPAC名 |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C18H18N4O3S/c23-14(10-22-16(24)12-8-4-5-9-13(12)17(22)25)19-18-21-20-15(26-18)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,19,21,23) |
InChIキー |
OZHWFQYOUSBFJR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
正規SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide](/img/structure/B262150.png)

![5-(4-methylphenyl)-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B262154.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B262155.png)

![2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B262158.png)
![2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B262163.png)
![2-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B262164.png)
![Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B262165.png)

![2-[(Cyclohexylmethyl)amino]-1-phenylethanol](/img/structure/B262169.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide](/img/structure/B262171.png)
